molecular formula C11H18FN3O3S B2663952 4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411243-17-7

4-[(3-Propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2663952
CAS No.: 2411243-17-7
M. Wt: 291.34
InChI Key: LKUVXPBTVCAQKB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains an oxazole ring and a piperazine ring. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Piperazine is a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole and piperazine rings, along with the sulfonyl fluoride group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the piperazine ring, and the sulfonyl fluoride group. Each of these groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl fluoride group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many oxazole derivatives show biological activities such as antibacterial, antifungal, and antitumor activities .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

4-[(3-propan-2-yl-1,2-oxazol-4-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FN3O3S/c1-9(2)11-10(8-18-13-11)7-14-3-5-15(6-4-14)19(12,16)17/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUVXPBTVCAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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